sn-Glycerol 3-phosphate lithium is a lithium salt of glycerol 3-phosphate, a significant intermediate in various metabolic pathways, particularly in carbohydrate and lipid metabolism. This compound plays a crucial role in energy production and storage, functioning as a substrate for several enzymatic reactions within the cell. It is produced from glycerol through the action of glycerol kinase and can be further metabolized into dihydroxyacetone phosphate, entering glycolysis or lipid biosynthesis pathways .
The primary source of sn-glycerol 3-phosphate lithium is through the enzymatic conversion of glycerol, which is derived from dietary fats or synthesized in the body. This compound can also be synthesized in the laboratory for research purposes, with suppliers like Sigma-Aldrich providing high-purity forms .
sn-Glycerol 3-phosphate lithium belongs to the class of organic compounds known as glycerophosphates. It is categorized under glycerophospholipids and is recognized for its role in various biochemical processes. The compound's systematic name is [(2R)-2,3-dihydroxypropoxy]phosphonic acid lithium salt, and it has a molecular formula of C₄H₁₄LiO₆P .
The synthesis of sn-glycerol 3-phosphate lithium can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure purity and yield. The use of high-performance liquid chromatography (HPLC) can be employed to analyze and verify the purity of the synthesized compound .
sn-Glycerol 3-phosphate lithium has a complex molecular structure characterized by a glycerol backbone linked to a phosphate group. The structural formula can be represented as follows:
sn-Glycerol 3-phosphate lithium participates in several biochemical reactions:
The reactions involving sn-glycerol 3-phosphate lithium are essential for maintaining cellular energy balance and lipid metabolism, highlighting its importance in both physiological and pathological states.
The mechanism of action for sn-glycerol 3-phosphate lithium primarily involves its role as an energy substrate and signaling molecule within cells. It participates in metabolic pathways that regulate energy production, particularly during periods of high energy demand.
Studies have shown that alterations in sn-glycerol 3-phosphate levels can impact metabolic processes, particularly in muscle and brain tissues where rapid energy regeneration is critical .
sn-Glycerol 3-phosphate lithium has several applications in scientific research:
sn-Glycerol 3-phosphate (G3P) is synthesized primarily through the reduction of dihydroxyacetone phosphate (DHAP) catalyzed by cytosolic NAD⁺-linked glycerol-3-phosphate dehydrogenase (GPD1). This reaction consumes cytosolic NADH to produce G3P and regenerates NAD⁺, essential for sustaining glycolytic flux [1] [2]. The lithium salt form stabilizes G3P for experimental use, with its optical activity ([α]/D +2.0±0.5°°) confirming stereochemical purity critical for enzyme recognition [1] [4]. GPD1 exhibits tissue-specific kinetics; in neurons and adipocytes, its Km for DHAP ranges from 50–100 µM, ensuring efficient G3P production even at low substrate concentrations [2] [5].
Table 1: Kinetic Parameters of GPD1 Across Tissues
Tissue | Km for DHAP (µM) | Vmax (nmol/min/mg) | Primary Regulators |
---|---|---|---|
Adipose | 60 ± 5 | 120 ± 10 | Insulin, cAMP |
Hippocampal Neurons | 95 ± 8 | 85 ± 7 | Ca²⁺, NADH/NAD⁺ ratio |
Liver | 110 ± 12 | 200 ± 15 | Glucagon, fructose-2,6-bisP |
Glyceroneogenesis—a truncated gluconeogenic pathway—generates G3P from precursors like pyruvate or lactate, bypassing glycolysis. This process is pivotal in adipose tissue and liver, where it supplies G3P for triacylglycerol (TAG) synthesis without requiring glycolysis-derived intermediates [1] [7]. Key enzymes include phosphoenolpyruvate carboxykinase (PEPCK), which converts oxaloacetate to phosphoenolpyruvate, and cytosolic GPD1. During fasting, glyceroneogenesis contributes >70% of G3P for TAG re-esterification in adipocytes, preventing fatty acid release [7] [10]. The lithium salt of G3P is utilized in vitro to study this pathway due to its solubility (50 mg/mL in water) and stability at −20°C [4] [7].
In phospholipid biosynthesis, sn-glycerol-3-phosphate acyltransferases (GPATs) esterify G3P at the sn-1 position to form lysophosphatidic acid (LPA). This reaction initiates membrane phospholipid and storage lipid assembly, with ER-bound GPAT4/GPAT8 preferentially utilizing G3P over glycerol [6] [9].
Table 2: G3P Utilization in Lipid Biosynthetic Pathways
Pathway | Key Enzyme(s) | G3P Fate | Tissue Specificity |
---|---|---|---|
TAG Synthesis | GPAT, AGPAT | → Lysophosphatidic acid | Adipose, Liver |
Phospholipid Assembly | GPAT4/GPAT8 | → Phosphatidic acid | Ubiquitous |
Glyceroneogenesis | PEPCK, GPD1 | De novo G3P generation | Adipose, Renal Cortex |
Glycolysis regulates G3P pools through substrate availability and NAD⁺ recycling. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) produces DHAP, the direct precursor for GPD1-mediated G3P synthesis [1] [10]. When glycolytic flux increases, DHAP accumulation drives G3P production, facilitating NAD⁺ regeneration. This is critical in rapidly firing neurons, where glycolytic rates surge 300% during activity, demanding efficient NAD⁺ recycling via G3P shuttles [5] [10].
However, excessive G3P accumulation is toxic. In Pseudomonas aeruginosa, G3P buildup (e.g., in glpD mutants) suppresses glycolysis and ATP synthesis by inhibiting hexokinase and reducing Entner-Doudoroff pathway activity [10]. Similarly, in mammals, G3P inhibits hexokinase (Ki ≈ 2 mM), creating feedback regulation to prevent metabolic imbalance [10].
The mitochondrial glycerol-3-phosphate shuttle (G3PS) transfers reducing equivalents from cytosolic NADH to the electron transport chain (ETC). It involves two compartmentalized dehydrogenases:
This shuttle generates 1.5 ATP per NADH (vs. 2.5 ATP via malate-aspartate shuttle/MAS) due to electron entry at Complex III [3] [8]. G3PS dominates in tissues with high redox demands, such as brain, skeletal muscle, and pancreatic β-cells [3] [5]. In hippocampal neurons, G3PS acts as a backup system when MAS is impaired (e.g., by aminooxyacetate) or mitochondrial Ca²⁺ uniporter (MCU) is blocked, ensuring sustained ATP production for action potential firing [5] [8].
GPD2 is Ca²⁺-sensitive; physiological Ca²⁺ levels (100–500 nM) lower its Km for G3P from 1.2 mM to 0.4 mM, enhancing shuttle activity during cellular activation [8] [10]. Inhibitors like iGP-1 (benzimidazole-phenyl-succinamide) target GPD2 (Ki ≈ 1–15 µM) and are used to dissect shuttle contributions to bioenergetics [8].
Table 3: Comparative Analysis of NADH Shuttles
Parameter | G3P Shuttle | Malate-Aspartate Shuttle |
---|---|---|
ATP Yield/NADH | 1.5 ATP | 2.5 ATP |
Tissue Prevalence | Brain, Muscle, β-cells | Liver, Heart |
Electron Entry | Complex III (via ubiquinone) | Complex I (via NADH) |
Ca²⁺ Sensitivity | Yes (GPD2) | Yes (Aralar/AGC1) |
Key Inhibitors | iGP-1, iGP-5 | Aminooxyacetate |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0